(3E)-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one
Description
(3E)-3-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of the dimethylphenoxyethyl group and the methylene bridge adds to its structural complexity and potential reactivity.
Properties
Molecular Formula |
C27H24N2O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(3E)-3-[[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C27H24N2O2/c1-18-11-12-21(15-19(18)2)31-14-13-29-17-20(22-7-4-6-10-26(22)29)16-24-23-8-3-5-9-25(23)28-27(24)30/h3-12,15-17H,13-14H2,1-2H3,(H,28,30)/b24-16+ |
InChI Key |
HPJBXOSIWYCFAK-LFVJCYFKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5NC4=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5NC4=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic synthesis. The initial steps often include the preparation of the indole core, followed by the introduction of the dimethylphenoxyethyl group through nucleophilic substitution reactions. The final step usually involves the formation of the methylene bridge via a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the dimethylphenoxyethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its indole core is particularly interesting for studying protein-ligand interactions.
Medicine
In medicine, (3E)-3-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE has potential applications as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The dimethylphenoxyethyl group may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Another indole derivative with potential anticancer properties.
3,3’-Diindolylmethane: Known for its role in hormone regulation and cancer prevention.
Tryptophan: An essential amino acid with an indole core, important for protein synthesis.
Uniqueness
What sets (3E)-3-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of the dimethylphenoxyethyl group and the methylene bridge adds to its uniqueness compared to other indole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
